4-Deoxypyridoxine hydrochloride

Übersicht

Beschreibung

4-Deoxypyridoxine hydrochloride is a chemical compound known for its role as a vitamin B6 antagonist. It is structurally similar to pyridoxine (vitamin B6) but lacks the hydroxyl group at the 4-position, which is crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxypyridoxine hydrochloride typically involves the modification of pyridoxine. One common method includes the reduction of pyridoxine to remove the hydroxyl group at the 4-position. This can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets analytical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Deoxypyridoxine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can modify other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Wissenschaftliche Forschungsanwendungen

Immunosuppression in Disease Models

The immunosuppressive properties of 4-DPD have been beneficial in animal models of Trichinella spiralis infections. By reducing vitamin B6 levels, it can suppress immune responses that may otherwise exacerbate the infection .

Diabetes Research

Recent studies suggest that 4-DPD can inhibit sphingosine-1-phosphate lyase, leading to increased viability of pancreatic islets. This property makes it a candidate for improving donor tissue survival in diabetes treatments .

Neurological Studies

Research has indicated that high doses of 4-DPD can induce sensory neuropathy, providing insights into the mechanisms of vitamin B6-related neuropathies. In clinical observations, symptoms such as paresthesia and muscle weakness were noted in patients receiving high doses over extended periods .

Biochemical Research Applications

4-Deoxypyridoxine is utilized in various biochemical assays and studies due to its ability to manipulate vitamin B6 metabolism:

- Genetic Analysis : It has been employed to study the biosynthesis pathways of coenzymes like CoA and thiamine, highlighting the interconnectedness of metabolic pathways .

- Cellular Studies : The compound has shown potential in reducing apoptosis in alveolar epithelial cells under stress conditions, indicating its role in cell survival mechanisms .

Case Study 1: Sensory Neuropathy Induction

A controlled study involving healthy volunteers demonstrated a dose-dependent relationship between 4-DPD administration and the onset of neurological symptoms. Participants receiving higher doses reported symptoms within months, with electrophysiological evidence confirming sensory nerve damage .

Case Study 2: Diabetes Treatment Viability

In a study focusing on pancreatic islet cells, 4-DPD was shown to prevent stress-induced apoptosis, suggesting that it could enhance the viability of islet transplants for diabetes patients. The findings indicate a potential therapeutic application in preserving donor organs .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Immunosuppression | Reduces immune response in Trichinella spiralis infections | Beneficial in animal models |

| Diabetes Research | Inhibits sphingosine-1-phosphate lyase; increases pancreatic islet viability | Potential for improving transplants |

| Neurological Studies | Induces sensory neuropathy; studied for understanding vitamin B6-related conditions | Symptoms linked to dosage |

| Genetic Analysis | Investigates metabolic pathways involving CoA and thiamine | Highlights biochemical integration |

| Cellular Stress Response | Reduces apoptosis in alveolar epithelial cells under stress | Enhances cell survival |

Wirkmechanismus

4-Deoxypyridoxine hydrochloride exerts its effects by competitively inhibiting enzymes involved in the metabolism of vitamin B6. It binds to the active sites of these enzymes, preventing the conversion of pyridoxine to its active form, pyridoxal phosphate. This inhibition leads to a decrease in vitamin B6 levels, affecting various biochemical pathways and immune responses .

Vergleich Mit ähnlichen Verbindungen

Pyridoxine (Vitamin B6): The parent compound, essential for various metabolic processes.

Pyridoxal: An active form of vitamin B6 involved in enzyme reactions.

Pyridoxamine: Another form of vitamin B6 with similar biological functions.

Uniqueness: 4-Deoxypyridoxine hydrochloride is unique due to its ability to inhibit vitamin B6 metabolism, making it a valuable tool in studying vitamin B6-related pathways and potential therapeutic applications .

Biologische Aktivität

4-Deoxypyridoxine hydrochloride (4-DPD), a vitamin B6 antimetabolite, exhibits a range of biological activities that have been the subject of extensive research. This compound is known for its inhibitory effects on various biological processes, particularly those related to the metabolism of vitamin B6 and its derivatives. Below is a detailed examination of its biological activity, supported by case studies and research findings.

- Chemical Name : this compound

- CAS Number : 148-51-6

- Molecular Formula : C8H12ClN2O2

- Molecular Weight : 189.64 g/mol

4-Deoxypyridoxine functions primarily as an antagonist of vitamin B6, inhibiting the transport and metabolism of pyridoxine, pyridoxal, and pyridoxamine. Its mechanisms include:

- Inhibition of Vitamin B6 Transport : 4-DPD reduces the uptake of vitamin B6 forms in various cell types, impacting cellular metabolism .

- Sphingosine-1-Phosphate Lyase Inhibition : It inhibits S1P lyase, which plays a role in cell signaling pathways related to inflammation and apoptosis .

- Reduction of Collagen Crosslinking : In chick embryos, administration of 4-DPD resulted in a significant decrease in lysyl oxidase activity (26% reduction), leading to abnormalities due to impaired collagen and elastin crosslinking .

In Vivo Studies

- Seizure Activity : In animal models, 4-DPD has been shown to decrease the latency to first seizure (ED50 = 1 mmol/kg) and increase myoclonic responses in baboons with photosensitive epilepsy .

- Inflammatory Response : Research indicates that 4-DPD reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in mice infected with Trichinella spiralis, suggesting potential anti-inflammatory properties .

- Cell Growth Inhibition : The compound has demonstrated inhibitory effects on the growth of Saccharomyces carlsbergensis cells, indicating its potential use in studying yeast metabolism .

Study on Intestinal TH1/TH17/Treg Balance

A study investigated the role of this compound in regulating immune responses during Crohn's-like ileitis in mice. The results indicated that treatment with 30 mg/L of 4-DPD altered the balance between TH1, TH17, and Treg cells, suggesting its involvement in modulating intestinal inflammation .

Limb Abnormalities in Chick Embryos

In developmental biology research, injection of 5 mg of 4-DPD into chick embryos led to observable limb abnormalities due to its impact on collagen synthesis and crosslinking processes. This highlights the compound's significant effects during embryonic development .

Summary Table of Biological Activities

Eigenschaften

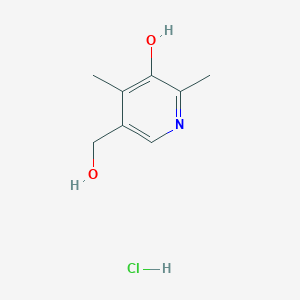

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKKOQQIVLXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-67-6 (Parent) | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163860 | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-51-6 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Deoxypyridoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Desoxypyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.